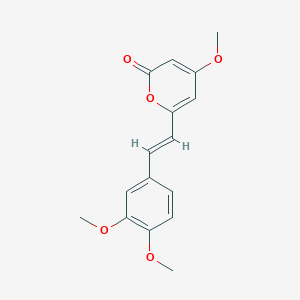

Aegelinol

Descripción general

Descripción

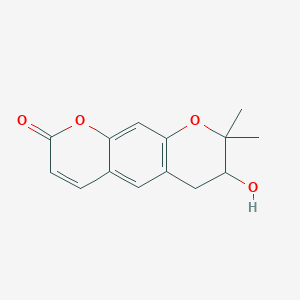

Aegelinol is a pyranocoumarin compound that was first isolated from the plant Ferulago asparagifolia Boiss, which belongs to the Apiaceae family . It has also been reported as a minor lactonic constituent of Aegle marmelos . This compound is known for its significant antibacterial and antioxidant properties .

Mecanismo De Acción

Target of Action

Aegelinol, a natural coumarin, has been found to exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria . It is suggested that the primary targets of this compound are these bacterial strains.

Mode of Action

It is known that this compound interacts with its bacterial targets, leading to their inhibition . This interaction and the resulting changes contribute to its antibacterial properties.

Biochemical Pathways

This compound is a pyranocoumarin , a class of compounds known for their diverse roles in defending against bacteria, fungi, pests, insects, weeds, and predators

Pharmacokinetics

Therefore, the impact of these properties on this compound’s bioavailability is currently unknown .

Result of Action

This compound has been shown to exhibit cytotoxic activity against certain tumor cell lines . Furthermore, it has been demonstrated to reduce the viability of colon cancer cells . These molecular and cellular effects are a result of this compound’s action.

Análisis Bioquímico

Biochemical Properties

Aegelinol plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Salmonella Typhi . The compound interacts with bacterial cell membranes, leading to disruption and inhibition of bacterial growth. Additionally, this compound demonstrates antioxidant properties by scavenging free radicals and protecting cells from oxidative stress . These interactions highlight the compound’s potential as an antimicrobial and antioxidant agent.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce cytotoxicity, leading to cell death . This effect is particularly notable in lung cancer cell lines, where this compound inhibits cell proliferation and induces apoptosis . Furthermore, this compound influences cell signaling pathways by modulating the activity of key proteins involved in cell survival and apoptosis. It also affects gene expression, leading to changes in the expression of genes associated with cell cycle regulation and apoptosis . These cellular effects underscore the potential of this compound as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. This compound binds to bacterial cell membranes, causing disruption and leakage of cellular contents . This binding interaction is crucial for its antibacterial activity. Additionally, this compound inhibits the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis . These molecular mechanisms provide a comprehensive understanding of how this compound exerts its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its antibacterial and antioxidant activities even after prolonged exposure . Additionally, in vitro studies have demonstrated that this compound continues to induce cytotoxicity in cancer cells over extended periods, suggesting its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant antibacterial and antioxidant activities without causing adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver and kidney damage . These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process leads to the formation of various metabolites, some of which retain the biological activities of the parent compound . Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in oxidative stress and cellular metabolism . These interactions highlight the complex metabolic pathways associated with this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound is transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich tissues . These transport and distribution mechanisms are crucial for understanding the bioavailability and therapeutic potential of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be transported to the nucleus, where it modulates gene expression by interacting with transcription factors . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are essential for understanding the precise mechanisms through which this compound exerts its biological effects.

Métodos De Preparación

The preparation of aegelinol involves the isolation from natural sources such as the roots of Ferulago campestris . The synthetic routes for this compound typically involve the crystallization of its inclusion complex with β-cyclodextrin . The crystallization process allows for the precise determination of its geometry and absolute configuration

Análisis De Reacciones Químicas

Aegelinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Aegelinol has a wide range of scientific research applications. In chemistry, it is used for studying the crystallographic properties of pyranocoumarins . In biology and medicine, this compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. It also exhibits antioxidant properties, making it a potential candidate for developing new therapeutic agents . Additionally, this compound has been studied for its potential use in the food industry as a natural preservative due to its antimicrobial properties .

Comparación Con Compuestos Similares

Aegelinol is similar to other pyranocoumarins such as grandivittin and agasyllin . it is unique in its specific antibacterial and antioxidant properties. Grandivittin and agasyllin also exhibit antibacterial activity, but this compound has shown a broader spectrum of activity against various bacterial strains . Additionally, this compound’s inclusion complex with β-cyclodextrin allows for more precise crystallographic studies compared to other pyranocoumarins .

Propiedades

IUPAC Name |

3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXFQDFSVDZUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aegelinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21860-31-1 | |

| Record name | Aegelinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181.5 °C | |

| Record name | Aegelinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

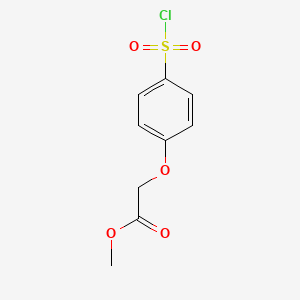

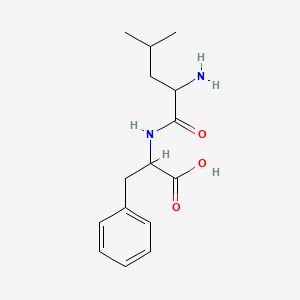

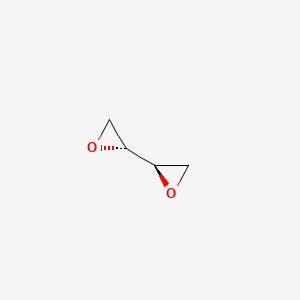

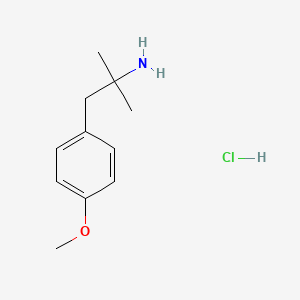

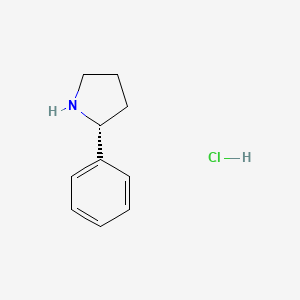

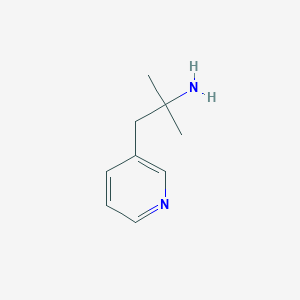

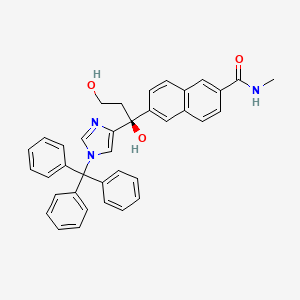

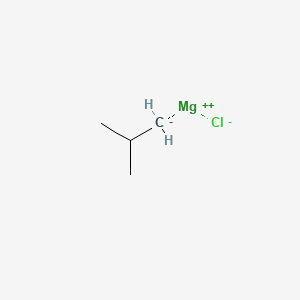

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is aegelinol and where is it found?

A1: this compound is a pyranocoumarin, a type of organic compound with a coumarin backbone fused to a pyran ring. It has been isolated from several plant species, including Ferulago asparagifolia [], Ferulago campestris [, ], Ferulago nodosa [], Aegle marmelos [], and Zosima absinthifolia [, ].

Q2: What is the absolute configuration of this compound?

A2: The absolute configuration of the stereogenic center in this compound was determined through crystallization of its inclusion complex with β-cyclodextrin. X-ray crystallography of the complex revealed the spatial arrangement of atoms, unambiguously establishing its absolute configuration [, ].

Q3: What are the reported biological activities of this compound?

A3: this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains and Helicobacter pylori. This activity was observed in the range of 16-125 μg/mL []. Additionally, this compound displayed antioxidant activity, influencing chemiluminescence in human whole blood leukocytes and isolated polymorphonucleate cells []. Limited antitumor activity has been observed in colon cancer cells, particularly at higher concentrations [].

Q4: How does the structure of this compound relate to its activity?

A4: While specific structure-activity relationship (SAR) studies for this compound are limited in the provided research, it's suggested that the presence of an ester group on the coumarin structure might negatively impact antitumor activity. Coumarins lacking this ester group, like this compound itself, showed greater efficacy against colon cancer cells []. Further research into synthetic ester derivatives of this compound confirmed only marginal cytotoxicity against the A549 lung cancer cell line [].

Q5: How has ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy been used to study this compound?

A5: ¹³C NMR spectroscopy has been instrumental in characterizing the structure of this compound and its derivatives. Detailed analysis of chemical shifts and coupling constants has allowed for the assignment of individual carbon atoms within the molecule []. This information is crucial for confirming its structure and studying its interactions with other molecules.

Q6: Have there been attempts to improve the delivery of this compound?

A6: Yes, the formation of inclusion complexes with β-cyclodextrin has been explored as a means to enhance the solubility and potentially the bioavailability of this compound [, ]. This approach leverages the ability of cyclodextrins to encapsulate hydrophobic molecules within their hydrophobic cavity, improving their solubility and potentially their delivery to target sites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.